N-(2-aminoethyl)-3,5-dimethoxyaniline
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable alkylating agent to introduce the 2-aminoethyl group. The methoxy groups could potentially be introduced through electrophilic aromatic substitution reactions, although the specifics would depend on the exact starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure would feature a benzene ring core, with the various substituents (the amine, methoxy groups, and 2-aminoethyl group) attached at the appropriate positions .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially participate in reactions typical of anilines, such as electrophilic aromatic substitution or reactions at the amine group . The presence of the additional amine group on the 2-aminoethyl substituent could also open up possibilities for reactions at that site .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar amine and methoxy groups could influence its solubility in various solvents . The compound’s reactivity would be influenced by the presence of the electron-rich aromatic ring and the nucleophilic amine groups .Mechanism of Action
Target of Action
The primary target of N-(2-aminoethyl)-3,5-dimethoxyaniline, also known as N1It is suggested that it may interact withAngiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Mode of Action
It is suggested that it may inhibit ace2, preventing the actions of angiotensin ii, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .
Biochemical Pathways
Given its potential interaction with ace2, it may influence the renin-angiotensin system, which plays a critical role in regulating blood pressure and fluid balance .
Result of Action
It is suggested that it may inhibit ace2, potentially affecting the actions of angiotensin ii and influencing the regulation of blood pressure and fluid balance .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2C-E in scientific research is its ability to induce changes in sensory perception and alter consciousness. This makes it a valuable tool for studying the mechanisms of perception and consciousness. However, its use in research is limited by the fact that it is a controlled substance in many countries and is subject to strict regulations.
Future Directions
There are many potential future directions for research on 2C-E. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor, which could have therapeutic applications for a range of psychiatric and neurological disorders. Another area of interest is the study of the long-term effects of 2C-E on brain function and behavior, which could have important implications for drug policy and public health.
Synthesis Methods
The synthesis of 2C-E involves the reaction of 3,5-dimethoxyaniline with ethylene diamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(2-aminoethyl)-3,5-dimethoxyaniline, which can be further purified through recrystallization.
Scientific Research Applications
2C-E has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also shown that 2C-E can induce changes in brain activity and alter sensory perception, making it a valuable tool for studying the mechanisms of perception and consciousness.
properties
IUPAC Name |
N'-(3,5-dimethoxyphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-13-9-5-8(12-4-3-11)6-10(7-9)14-2/h5-7,12H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDKTVRIBLNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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